CP-775146

Beschreibung

Eigenschaften

IUPAC Name |

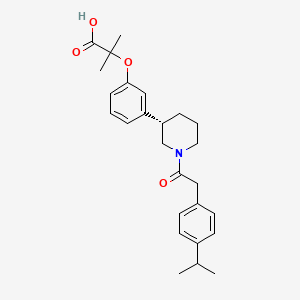

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISHBINQIFNIPV-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044033 |

Source

|

| Record name | CP-775146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702680-17-9 |

Source

|

| Record name | 702680-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CP-775146: A Comprehensive Technical Guide to its PPARα Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. As a key transcriptional regulator of genes involved in fatty acid oxidation, transport, and uptake, PPARα is a significant therapeutic target for the treatment of dyslipidemia and related metabolic disorders. This technical guide provides an in-depth analysis of the selectivity profile of CP-775146, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Selectivity Profile of CP-775146

The selectivity of CP-775146 for PPARα over other PPAR isoforms (PPARγ and PPARδ/β) is a crucial aspect of its pharmacological profile, as this minimizes off-target effects. The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of CP-775146 for the different PPAR isoforms.

Table 1: Binding Affinity (Ki) of CP-775146 for Human PPAR Isoforms

| PPAR Isoform | Binding Affinity (Ki) |

| PPARα | 24.5 nM[1][2] |

| PPARβ/δ | >10,000 nM[1][2] |

| PPARγ | >10,000 nM[1][2] |

Table 2: Functional Potency (EC50) of CP-775146 in a PPARα Transactivation Assay

| Species | EC50 | Cell Line |

| Human | 57 nM[3][4] | HepG2[3][4] |

| Rat | 284 nM[3][4] | HepG2[3][4] |

Note: The EC50 values for PPARβ/δ and PPARγ are not explicitly available in the literature, which is consistent with the very low binding affinity of CP-775146 for these isoforms.

Signaling Pathway

CP-775146, as a PPARα agonist, initiates a signaling cascade that ultimately leads to the regulation of target gene expression. The diagram below illustrates this pathway.

References

CP-775146 (CAS RN: 702680-17-9): A Technical Guide for Researchers

An In-depth Review of a Selective PPARα Agonist

This technical guide provides a comprehensive overview of CP-775146, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction

CP-775146 is a small molecule compound identified as a high-affinity agonist for PPARα.[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in the liver.[2] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. Consequently, PPARα agonists are a class of drugs primarily investigated for their hypolipidemic effects. CP-775146 has demonstrated potent hypolipidemic activity in preclinical models.[1][3]

Chemical and Physical Properties

CP-775146 is a piperidine derivative with the following properties:[1][4]

| Property | Value |

| CAS Number | 702680-17-9 |

| Molecular Formula | C₂₆H₃₃NO₄ |

| Molecular Weight | 423.54 g/mol |

| Purity | ≥99% |

| Solubility | Soluble to 100 mM in DMSO |

| Storage | Store at room temperature |

Mechanism of Action and Signaling Pathway

CP-775146 exerts its biological effects through the selective activation of PPARα. It binds to the ligand-binding domain of PPARα with high affinity, promoting a conformational change that facilitates the recruitment of coactivator proteins.[5] This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[6]

The activation of this signaling cascade leads to the upregulation of genes involved in multiple aspects of lipid metabolism. In the liver, this includes genes central to fatty acid β-oxidation. In adipose tissue, CP-775146 has been shown to influence the expression of genes related to thermogenesis and lipolysis.[2]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Transcriptomic Analysis Revealed an Important Role of Peroxisome-Proliferator-Activated Receptor Alpha Signaling in Src Homology Region 2 Domain-Containing Phosphatase-1 Insufficiency Leading to the Development of Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. genecards.org [genecards.org]

CP-775146: An In-Depth Technical Guide to its In Vivo Hypolipidemic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo hypolipidemic activity of CP-775146, a novel and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information presented herein is synthesized from preclinical studies to support further research and development in the field of lipid metabolism and cardiovascular disease.

Core Mechanism of Action

CP-775146 exerts its lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid homeostasis.[1][2] Activation of PPARα by CP-775146 leads to the transcriptional upregulation of genes involved in fatty acid oxidation in the liver. This enhanced breakdown of fatty acids contributes to a reduction in the synthesis and secretion of triglyceride-rich lipoproteins. Furthermore, CP-775146 has been shown to influence the expression of genes involved in lipolysis and thermogenesis in white adipose tissue.[3]

In Vivo Efficacy: Summary of Preclinical Data

A key study investigated the effects of CP-775146 in a diet-induced obesity mouse model, demonstrating its potent hypolipidemic activity.[1][3] The quantitative results from this study are summarized in the tables below.

Table 1: Effects of CP-775146 on Serum Lipid Profile in High-Fat Diet (HFD)-Fed Mice

| Parameter | HFD Control | HFD + CP-775146 (0.1 mg/kg) | % Change |

| Triglycerides (TG) | High | Significantly Reduced | ↓ |

| LDL-Cholesterol (LDL-c) | High | Significantly Reduced | ↓ |

| Non-HDL-Cholesterol (non-HDL-c) | High | Reduced | ↓ |

Data synthesized from a study in diet-induced obese C57BL/6 mice treated for 3 days.[1][3]

Table 2: Effects of CP-775146 on Hepatic and Adipose Tissue Parameters

| Tissue | Parameter | HFD Control | HFD + CP-775146 (0.1 mg/kg) | Effect |

| Liver | Hepatic TG Content | Elevated | Significantly Reduced | Improved Hepatic Steatosis |

| Liver | Alanine Aminotransferase (ALT) | Elevated | Significantly Reduced | Alleviated Hepatic Damage |

| Liver | Aspartate Aminotransferase (AST) | Elevated | Significantly Reduced | Alleviated Hepatic Damage |

| White Adipose Tissue | Adipocyte Droplet Size | Increased | Decreased | Reduction in Adipocyte Size |

Data synthesized from a study in diet-induced obese C57BL/6 mice treated for 3 days.[1][3]

Experimental Protocols

The following section details the methodology employed in the pivotal in vivo study that evaluated the hypolipidemic activity of CP-775146.

Animal Model and Diet-Induced Obesity

-

Animal Model: C57BL/6 mice were utilized for the study.[1]

-

Induction of Obesity: Mice were fed a high-fat diet (HFD) for 12 weeks to induce an obese phenotype with associated dyslipidemia.[1]

Drug Administration

-

Compound: CP-775146

-

Dosage: A safe and effective dose of 0.1 mg/kg was administered.[1][3]

-

Route of Administration: Intraperitoneal injection.[1]

-

Duration of Treatment: 3 days.[1]

Biochemical and Gene Expression Analysis

-

Serum Analysis: Blood samples were collected to measure the levels of triglycerides, LDL-c, non-HDL-c, ALT, and AST.[1][3]

-

Hepatic Lipid Analysis: Liver tissue was harvested to determine the hepatic triglyceride content.[1][3]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed on liver and epididymal white adipose tissue (eWAT) to measure the expression of genes involved in fatty acid oxidation, lipolysis, and thermogenesis.[1]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of CP-775146 and the experimental workflow.

Caption: Signaling pathway of CP-775146 in regulating lipid metabolism.

Caption: Experimental workflow for evaluating the in vivo efficacy of CP-775146.

References

- 1. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of New Selective PPARα Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CP-775146: A Selective PPARα Agonist

A Technical Whitepaper for Drug Development Professionals

Abstract

CP-775146 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of CP-775146. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of selective PPARα agonists for the treatment of dyslipidemia and related metabolic disorders. This guide includes a summary of its biological activity, the PPARα signaling pathway, and general experimental protocols for its characterization.

Introduction

Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and low levels of high-density lipoprotein (HDL) cholesterol, is a major risk factor for the development of cardiovascular disease. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear hormone receptors that are key regulators of lipid and glucose homeostasis. Of the three PPAR isoforms (α, β/δ, and γ), PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, and the downregulation of genes involved in lipid synthesis.

Fibrates, a class of drugs that are agonists of PPARα, have been in clinical use for decades to treat dyslipidemia. However, these first-generation agonists are often associated with limited efficacy and off-target effects. This has driven the search for novel, more potent, and selective PPARα agonists. CP-775146 emerged from these efforts as a highly selective and potent PPARα agonist with promising hypolipidemic activity.

Discovery of CP-775146

The discovery of CP-775146 was the result of a lead optimization program aimed at identifying novel chemical scaffolds with high affinity and selectivity for the PPARα receptor. While the specific details of the initial screening and lead optimization that led to CP-775146 are not extensively detailed in the public domain, the molecular characterization of this and other novel PPARα agonists has been described. These efforts focused on developing compounds that could effectively lower serum triglycerides in vivo.

Synthesis of CP-775146

A detailed, step-by-step synthesis protocol for CP-775146 is not publicly available in the reviewed scientific literature and patents. However, based on its chemical structure, 2-methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid, its synthesis would likely involve a multi-step process.

A plausible synthetic strategy would involve the following key steps:

-

Synthesis of the core piperidine scaffold: This would likely involve the synthesis of a suitably protected (S)-3-(3-hydroxyphenyl)piperidine.

-

Etherification: The phenolic hydroxyl group of the piperidine intermediate would be etherified with a protected 2-bromo-2-methylpropanoate.

-

Amide Coupling: The piperidine nitrogen would be acylated with 2-(4-isopropylphenyl)acetic acid or a reactive derivative thereof.

-

Deprotection: Finally, any protecting groups on the carboxylic acid would be removed to yield the final product, CP-775146.

Further research into chemical synthesis patents for related piperidine-based compounds may provide more specific insights into potential synthetic routes.

Biological Activity and Data Presentation

CP-775146 has been characterized as a potent and highly selective PPARα agonist. Its biological activity has been assessed through in vitro binding assays and in vivo studies in animal models of dyslipidemia.

In Vitro Activity

The primary in vitro characterization of CP-775146 involves determining its binding affinity and selectivity for the different PPAR isoforms. This is typically done using radioligand displacement assays or coactivator recruitment assays.

| Parameter | Human PPARα | Human PPARβ | Human PPARγ | Reference |

| Ki (nM) | 24.5 | >10,000 | >10,000 | [1][2] |

Table 1: In vitro binding affinity of CP-775146 for human PPAR isoforms.

In Vivo Activity

The hypolipidemic effects of CP-775146 have been demonstrated in mouse models. Administration of CP-775146 has been shown to significantly reduce plasma triglyceride levels.

| Animal Model | Dose | Effect | Reference |

| Mice | 2 mg/kg/day for 2 days | 73% decrease in plasma triglycerides | [3] |

| Obese Mice (HFD-induced) | 0.1 mg/kg | Significant reduction in serum triglycerides and LDL-c | [4][5] |

| Obese Mice (HFD-induced) | <0.3 mg/kg | Determined as a safe dose | [4][5] |

Table 2: In vivo hypolipidemic activity of CP-775146.

Mechanism of Action and Signaling Pathway

CP-775146 exerts its therapeutic effects by activating the PPARα signaling pathway. As a PPARα agonist, CP-775146 binds to the ligand-binding domain of the PPARα receptor. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used to characterize CP-775146 are not available in the public literature. However, this section provides generalized protocols for the key assays typically used to evaluate novel PPARα agonists.

PPARα Reporter Gene Assay (In Vitro)

This assay is used to determine the functional potency of a compound as a PPARα agonist.

Objective: To measure the ability of CP-775146 to activate the transcription of a reporter gene under the control of a PPRE.

General Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured under standard conditions.

-

Transfection: The cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length human PPARα cDNA.

-

A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of a PPRE.

-

-

Compound Treatment: After transfection, the cells are treated with various concentrations of CP-775146 or a vehicle control. A known PPARα agonist is used as a positive control.

-

Luciferase Assay: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated from the dose-response curve.

In Vivo Hypolipidemic Activity Study

This study is designed to evaluate the efficacy of CP-775146 in lowering lipid levels in an animal model.

Objective: To determine the effect of CP-775146 on plasma triglyceride and cholesterol levels in a relevant animal model.

General Methodology:

-

Animal Model: A suitable animal model for dyslipidemia is used, such as C57BL/6 mice fed a high-fat diet (HFD) to induce obesity and hyperlipidemia.

-

Acclimatization and Induction: Animals are acclimatized to the housing conditions and then placed on the HFD for a specified period (e.g., 12 weeks) to induce the disease phenotype.

-

Compound Administration: The animals are randomly assigned to treatment groups:

-

Vehicle control group.

-

Positive control group (e.g., fenofibrate).

-

CP-775146 treatment groups (multiple dose levels). The compound is administered daily for a defined period (e.g., 3 days to several weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Sample Collection: At the end of the treatment period, blood samples are collected from the animals.

-

Biochemical Analysis: Plasma or serum is isolated, and the levels of triglycerides, total cholesterol, LDL-c, and HDL-c are measured using standard enzymatic assays.

-

Data Analysis: The lipid levels in the treatment groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Conclusion

CP-775146 is a potent and selective PPARα agonist that has demonstrated significant hypolipidemic activity in preclinical models. Its high selectivity for PPARα over the other isoforms suggests a potential for a favorable side-effect profile compared to less selective PPAR agonists. The data presented in this whitepaper support the continued investigation of CP-775146 and similar compounds as potential therapeutic agents for the management of dyslipidemia and the reduction of cardiovascular risk. Further studies are warranted to fully elucidate its long-term efficacy and safety profile in more advanced preclinical and clinical settings.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. japer.in [japer.in]

- 3. korambiotech.com [korambiotech.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. In vitro and In vivo Antioxidant, Anti-hyperlipidemic Properties and Chemical Characterization of Centella asiatica (L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Pharmacokinetics of CP-775146

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: PPARα Agonism

CP-775146 functions as a selective agonist for PPARα, with a reported Ki value of 24.5 nM.[1] Its selectivity is significant, with Ki values for PPARβ and PPARγ being greater than 10,000 nM.[1] The activation of PPARα is a key mechanism for regulating lipid metabolism. Upon binding to its ligand, such as CP-775146, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, binding, and catabolism.

Signaling Pathway

Caption: PPARα signaling pathway activated by CP-775146.

Preclinical In Vivo Efficacy

Studies in animal models have demonstrated the in vivo activity of CP-775146 in modulating lipid levels.

| Parameter | Animal Model | Dosage | Effect | Reference |

| Plasma Triglycerides | Mice | 2 mg/kg per day for two days | 73% decrease | [1] |

| Plasma Triglycerides and LDL-c | Diet-induced obese mice | 0.1 mg/kg | Significant reduction | [2] |

| Hepatic Triglyceride Content | Diet-induced obese mice | 0.1 mg/kg | Reduction | [2] |

| Serum ALT and AST | Diet-induced obese mice | 0.1 mg/kg | Significant inhibition of HFD-induced increases | [2] |

Proposed Experimental Protocols for Pharmacokinetic Characterization

A comprehensive understanding of the pharmacokinetic profile of CP-775146 is essential for its further development. The following are standard experimental methodologies that would be employed to investigate its ADME properties.

Absorption

-

In Vitro Permeability: Caco-2 cell permeability assays would be conducted to predict intestinal absorption.

-

In Vivo Bioavailability: Studies in animal models (e.g., rats, dogs) would involve administering CP-775146 via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability. Plasma samples would be collected at various time points and analyzed by LC-MS/MS.

Distribution

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods would be used to determine the extent of CP-775146 binding to plasma proteins from different species, including humans.

-

Tissue Distribution: Following administration of radiolabeled CP-775146 to animal models, quantitative whole-body autoradiography (QWBA) or tissue harvesting followed by LC-MS/MS analysis would be performed to understand its distribution into various organs and tissues.

Metabolism

-

In Vitro Metabolic Stability: Incubation of CP-775146 with liver microsomes or hepatocytes from different species (including human) would be performed to assess its metabolic stability and identify the primary metabolic pathways.

-

Metabolite Identification: High-resolution mass spectrometry would be used to identify the major metabolites formed in in vitro and in vivo samples.

-

CYP450 Reaction Phenotyping: Recombinant human cytochrome P450 enzymes would be used to identify the specific CYP isoforms responsible for the metabolism of CP-775146.

Excretion

-

Mass Balance Study: A study in animal models using radiolabeled CP-775146 would be conducted to determine the major routes and rates of excretion (urine and feces).

Experimental Workflow

Caption: General workflow for pharmacokinetic characterization.

Conclusion

CP-775146 is a well-characterized selective PPARα agonist with demonstrated in vivo efficacy in preclinical models of dyslipidemia. However, detailed pharmacokinetic data for this compound is not publicly available. The experimental protocols outlined in this guide represent a standard approach to thoroughly investigate the absorption, distribution, metabolism, and excretion of CP-775146. Elucidation of these pharmacokinetic properties is a critical step in the translational path from preclinical discovery to potential clinical development.

References

Early-Stage Research on CP-775146 Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential therapeutic effects on lipid metabolism. As with any novel compound, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the available early-stage research on the toxicity of CP-775146, with a focus on preclinical in vivo data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

In Vivo Toxicity Assessment

The primary source of in vivo toxicity data for CP-775146 comes from a study investigating its effects on lipid metabolism in obese mice.[1][2] This study established a preliminary safety profile and identified a dose that demonstrated therapeutic efficacy without overt signs of toxicity.

Quantitative Data Summary

The available quantitative data from this initial in vivo study is summarized in the table below. It is important to note that comprehensive toxicological parameters such as LD50 and a formally defined No-Observed-Adverse-Effect-Level (NOAEL) have not been reported in the available literature.

| Parameter | Value | Species | Route of Administration | Study Duration | Observations |

| Safe Dose | < 0.3 mg/kg | Mouse (C57BL/6) | Intraperitoneal | 3 days | No overt signs of toxicity reported. |

| Efficacious & Well-Tolerated Dose | 0.1 mg/kg | Mouse (C57BL/6) | Intraperitoneal | 3 days | Reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a model of high-fat diet-induced obesity.[1][2] |

Experimental Protocol: In Vivo Toxicity in a Murine Model of Obesity

The following protocol was utilized to assess the early-stage in vivo toxicity and efficacy of CP-775146.

1. Animal Model:

-

Species: C57BL/6 mice.

-

Health Status: Specific pathogen-free.

-

Acclimatization: Animals were acclimated to the laboratory environment before the commencement of the study.

2. Induction of Obesity:

-

Diet: Mice were fed a high-fat diet (HFD) for 12 weeks to induce an obese phenotype with associated metabolic dysregulation, including elevated liver enzymes.

-

Control Group: A control group of mice was fed a standard chow diet.

3. Dosing and Administration:

-

Compound: CP-775146.

-

Dose Levels: 0.1 mg/kg and a dose approaching the safe dose limit of 0.3 mg/kg were administered.

-

Route of Administration: Intraperitoneal (IP) injection.

-

Frequency and Duration: Once daily for 3 consecutive days.

4. Monitored Parameters:

-

Clinical Observations: General health and behavior of the animals were monitored throughout the study.

-

Biochemical Analysis: Serum levels of ALT and AST were measured as biomarkers of liver function and potential hepatotoxicity.

5. Histopathological Analysis:

-

At the end of the treatment period, liver tissues were collected for histopathological examination to assess any morphological changes.

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway in Lipid Metabolism

CP-775146 exerts its effects by activating the PPARα nuclear receptor, which plays a crucial role in regulating the expression of genes involved in fatty acid oxidation. The diagram below illustrates the simplified signaling pathway.

Caption: Simplified signaling pathway of CP-775146 via PPARα activation.

Experimental Workflow for In Vivo Toxicity Assessment

The logical flow of the key in vivo experiment is depicted in the following diagram.

Caption: Workflow of the in vivo study on CP-775146 in obese mice.

Discussion and Future Directions

The currently available data on CP-775146 toxicity is preliminary and derived from a single in vivo study focused on efficacy. While this study suggests a favorable safety window at a therapeutically relevant dose in a specific disease model, a comprehensive toxicological evaluation is necessary for further drug development.

Key information gaps that need to be addressed in future research include:

-

Acute and Chronic Toxicity Studies: Determination of LD50 and the effects of long-term exposure.

-

In Vitro Cytotoxicity Assays: Evaluation of the compound's toxicity in various cell lines to determine IC50 values.

-

Safety Pharmacology: Assessment of the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: Evaluation of the potential for DNA damage and mutagenicity.

-

Reproductive and Developmental Toxicology: Assessment of any adverse effects on reproductive function and embryonic development.

-

Carcinogenicity Studies: Long-term studies to assess the carcinogenic potential of the compound.

References

- 1. The Effects of New Selective PPARα Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-775146 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-775146 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It has demonstrated efficacy in preclinical models for improving lipid metabolism and alleviating conditions associated with metabolic syndrome, such as dyslipidemia and hepatic steatosis. This document provides detailed application notes and protocols for the use of CP-775146 in in vivo mouse studies, with a focus on a diet-induced obesity model. The information compiled is based on available scientific literature and is intended to guide researchers in designing and executing their own studies.

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid and glucose homeostasis. Agonism of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby reducing circulating triglycerides and improving the overall lipid profile. CP-775146 has been identified as a selective PPARα agonist, making it a valuable tool for investigating the therapeutic potential of this pathway in metabolic diseases. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and expected outcomes for in vivo studies using CP-775146 in a diet-induced obese C57BL/6 mouse model.

Mechanism of Action: PPARα Signaling Pathway

CP-775146 functions by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in lipid metabolism, including those for fatty acid uptake, beta-oxidation, and lipoprotein metabolism.

Caption: PPARα Signaling Pathway Activated by CP-775146.

Quantitative Data Summary

The following tables summarize the key quantitative data from a representative in vivo study using CP-775146 in a diet-induced obesity mouse model.

Table 1: CP-775146 Dosage and Administration

| Parameter | Value | Reference |

| Compound | CP-775146 | [1][2] |

| Animal Model | C57BL/6 Mice | [1][2] |

| Condition | Diet-Induced Obesity (High-Fat Diet for 12 weeks) | [1][2] |

| Dosage (Effective) | 0.1 mg/kg | [1][2] |

| Dosage (Safe Upper Limit) | < 0.3 mg/kg | [1][2] |

| Administration Route | Intraperitoneal (IP) Injection | [1][2] |

| Treatment Duration | 3 days | [1][2] |

Table 2: Summary of In Vivo Efficacy at 0.1 mg/kg Dosage

| Parameter | Observation | Reference |

| Serum Triglycerides (TG) | Significantly Reduced | [1][2] |

| Serum LDL-c | Significantly Reduced | [1][2] |

| Hepatic TG Content | Significantly Reduced | [1][2] |

| Serum ALT & AST | Significantly Reduced (compared to HFD control) | [1][2] |

| Liver Pathology | Improved (reduced lipid accumulation) | [1][2] |

| Gene Expression (Liver) | Upregulation of fatty acid oxidation genes (e.g., Acadl, Acox-1, CPT-1) | [1] |

| Gene Expression (eWAT) | Upregulation of thermogenesis and lipolysis genes (e.g., Ucp1, Cidea, Hsl, Atgl) | [1] |

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce an obese phenotype in C57BL/6 mice that mimics aspects of human metabolic syndrome.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

High-Fat Diet (HFD; 45-60% kcal from fat)

-

Standard chow diet (for control group)

-

Animal caging with enrichment

-

Weighing scale

Protocol:

-

Acclimate male C57BL/6 mice for at least one week upon arrival, providing standard chow and water ad libitum.

-

At 6-8 weeks of age, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

-

House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

-

Provide the respective diets and water ad libitum for 12 weeks.

-

Monitor body weight weekly to confirm the development of obesity in the HFD group.

-

After 12 weeks on the diet, the mice are considered diet-induced obese and are ready for the CP-775146 intervention.

Preparation and Administration of CP-775146

Objective: To prepare and administer CP-775146 to the DIO mice.

Materials:

-

CP-775146

-

Vehicle for solubilization/suspension (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a mixture of saline, DMSO, and Tween 80. The exact vehicle for CP-775146 is not specified in the primary literature and should be determined empirically for solubility and tolerability).

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Weighing scale

Protocol:

-

Vehicle Preparation (Example):

-

To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Stir until fully dissolved.

-

Note: The optimal vehicle should be determined based on the physicochemical properties of CP-775146.

-

-

CP-775146 Formulation:

-

Calculate the required amount of CP-775146 based on the desired concentration and the total volume needed for the study.

-

On the day of injection, weigh the calculated amount of CP-775146 and suspend or dissolve it in the chosen vehicle to achieve the final desired concentration (e.g., for a 0.1 mg/kg dose and an injection volume of 10 mL/kg, the concentration would be 0.01 mg/mL).

-

Ensure the formulation is homogenous before each injection.

-

-

Administration:

-

Weigh each mouse to determine the precise injection volume.

-

Administer CP-775146 via intraperitoneal (IP) injection at a dose of 0.1 mg/kg.

-

The injection volume should be appropriate for the mouse's weight, typically 5-10 mL/kg.

-

Administer the injection daily for 3 consecutive days. A control group of DIO mice should receive vehicle-only injections.

-

Caption: Experimental Workflow for In Vivo Mouse Study with CP-775146.

Post-Administration Monitoring and Sample Collection

Objective: To monitor the health of the animals and collect samples for downstream analysis.

Materials:

-

Blood collection tubes (e.g., serum separator tubes)

-

Surgical tools for tissue dissection

-

Tubes for tissue preservation (e.g., cryovials for snap-freezing, formalin-filled containers)

-

Centrifuge

Protocol:

-

In-life Monitoring:

-

Monitor the mice daily for any signs of distress or adverse effects.

-

Continue to monitor body weight and food intake throughout the 3-day treatment period.

-

-

Sample Collection:

-

At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice according to approved institutional guidelines.

-

Collect blood via cardiac puncture and place it in serum separator tubes. Allow the blood to clot, then centrifuge to separate the serum. Store the serum at -80°C for later analysis.

-

Dissect and weigh the liver and epididymal white adipose tissue (eWAT).

-

For histopathology, place a portion of the liver in 10% neutral buffered formalin.

-

For gene expression analysis, snap-freeze portions of the liver and eWAT in liquid nitrogen and store at -80°C.

-

Safety and Toxicology

Based on available data, CP-775146 is considered safe at a dosage of 0.1 mg/kg in mice.[1][2] However, at dosages greater than 0.3 mg/kg, an increase in serum alanine aminotransferase (ALT) levels was observed, which is indicative of potential liver toxicity.[2] As with other PPARα agonists, there is a potential for hepatomegaly (enlarged liver) with prolonged treatment, though this was not reported in the short 3-day study.[2] Researchers should carefully monitor for signs of liver toxicity, especially when using higher doses or longer treatment durations. Standard animal welfare monitoring should be conducted throughout the study.

Conclusion

CP-775146 is an effective PPARα agonist for improving dyslipidemia and hepatic steatosis in a diet-induced obese mouse model. The recommended effective and safe dose for short-term studies is 0.1 mg/kg administered via intraperitoneal injection. The provided protocols offer a framework for conducting such studies, but researchers should adapt them as necessary to meet their specific experimental goals and adhere to their institutional animal care and use guidelines. Careful consideration of the vehicle for CP-775146 is necessary to ensure proper delivery and minimize any confounding effects.

References

Application Notes and Protocols for CP-775146 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. As a hydrophobic compound, proper dissolution and handling are crucial for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution of CP-775146 for use in cell culture experiments, along with an overview of its mechanism of action and a typical experimental workflow.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of CP-775146 is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₃NO₄ | [1] |

| Molecular Weight | 423.5 g/mol | [1] |

| Appearance | White to tan powder | |

| Solubility | DMSO: ≥80 mg/mLMethanol: Slightly soluble | [2] |

| Storage | Store at -20°C | [1][2] |

Protocol for Dissolving CP-775146 for Cell Culture

This protocol outlines the steps for preparing a stock solution of CP-775146 in Dimethyl Sulfoxide (DMSO) and subsequent dilution to a final working concentration in cell culture medium.

Materials:

-

CP-775146 powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Warming bath (optional)

-

Sterile, pre-warmed cell culture medium

Procedure:

Part 1: Preparation of a High-Concentration Stock Solution (e.g., 40 mM)

-

Calculate the required mass of CP-775146. To prepare 1 mL of a 40 mM stock solution:

-

Mass (mg) = 40 mmol/L * 1 mL * (1 L / 1000 mL) * 423.5 g/mol * (1000 mg / 1 g) = 16.94 mg

-

-

Weigh the CP-775146 powder accurately and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO. For a 40 mM stock solution, add 1 mL of DMSO to the 16.94 mg of CP-775146.

-

Dissolve the compound. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Store the stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Part 2: Preparation of Working Solutions

It is crucial to minimize the final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final concentration at or below 0.1% if possible.

-

Determine the final desired concentration of CP-775146 for your experiment (e.g., 10 µM).

-

Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium. To avoid precipitation of the hydrophobic compound, add the DMSO stock solution to the medium while gently vortexing.

-

Example Dilution for a 10 µM final concentration (from a 40 mM stock):

-

This represents a 1:4000 dilution.

-

Add 1 µL of the 40 mM stock solution to 4 mL of cell culture medium.

-

-

-

Prepare a vehicle control. It is essential to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of CP-775146 used.

Signaling Pathway of CP-775146 (PPARα Agonist)

CP-775146 acts as a ligand for PPARα. Upon binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism.

References

Application Notes and Protocols for CP-775146 in Hepatic Steatosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, characterized by the excessive accumulation of lipids within hepatocytes, is a hallmark of non-alcoholic fatty liver disease (NAFLD). The development of therapeutic agents to mitigate hepatic steatosis is a significant focus of metabolic disease research. CP-775146 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that regulates lipid metabolism. These application notes provide detailed protocols for utilizing CP-775146 in a high-fat diet (HFD)-induced mouse model of hepatic steatosis, a widely used preclinical model to evaluate the efficacy of therapeutic compounds.

Mechanism of Action

CP-775146 exerts its therapeutic effects by activating PPARα.[1][2] PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in fatty acid transport and catabolism.

The primary mechanism by which CP-775146 ameliorates hepatic steatosis is through the upregulation of genes involved in fatty acid β-oxidation in the liver.[1][2] Key target genes include acyl-coenzyme A dehydrogenase, long chain (Acadl), acyl-CoA oxidase 1 (Acox-1), carnitine palmitoyltransferase-1 (CPT-1), and enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase (Ehhadh).[1][2] By enhancing the breakdown of fatty acids, CP-775146 reduces the substrate availability for triglyceride synthesis, thereby decreasing lipid accumulation in hepatocytes. Additionally, CP-775146 has been shown to induce the expression of genes related to thermogenesis and lipolysis in white adipose tissue, further contributing to a favorable systemic lipid profile.[1][2]

References

- 1. The Effects of New Selective PPARα Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CP-775146 Treatment in Diet-Induced Obesity Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a selective and high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose homeostasis. In the context of diet-induced obesity, the activation of PPARα by agonists like CP-775146 has been investigated as a therapeutic strategy to mitigate the metabolic dysregulations associated with this condition. These application notes provide a summary of the reported effects of CP-775146 in preclinical models of diet-induced obesity, detailed experimental protocols for its evaluation, and an overview of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of CP-775146 on key metabolic and gene expression parameters in diet-induced obese mouse models.

Table 1: Effects of CP-775146 on Serum and Hepatic Parameters in Diet-Induced Obese Mice

| Parameter | Control (High-Fat Diet) | CP-775146 (0.1 mg/kg) | Fold Change / % Change | Reference |

| Serum Parameters | ||||

| Triglycerides (TG) | High | Significantly Reduced | ↓ | [1] |

| Low-Density Lipoprotein Cholesterol (LDL-c) | High | Significantly Reduced | ↓ | [1] |

| Non-High-Density Lipoprotein Cholesterol (non-HDL-c) | High | Reduced | ↓ | [1] |

| Alanine Aminotransferase (ALT) | Elevated | Reduced | ↓ | [1] |

| Aspartate Aminotransferase (AST) | Elevated | Reduced | ↓ | [1] |

| Hepatic Parameters | ||||

| Triglyceride (TG) Content | High | Reduced | ↓ | [1] |

Note: Specific quantitative values were not provided in the primary source; therefore, qualitative changes are reported. "Significantly Reduced" indicates a statistically significant decrease as reported in the source literature.

Table 2: Effects of CP-775146 on Gene Expression in Liver and Epididymal White Adipose Tissue (eWAT) of Diet-Induced Obese Mice

| Tissue | Gene | Biological Function | Effect of CP-775146 (0.1 mg/kg) | Reference |

| Liver | Acadl (Acyl-CoA Dehydrogenase, Long Chain) | Fatty Acid Oxidation | Upregulated | [1] |

| Acox1 (Acyl-CoA Oxidase 1) | Fatty Acid Oxidation | Upregulated | [1] | |

| Cpt1 (Carnitine Palmitoyltransferase 1) | Fatty Acid Oxidation | Upregulated | [1] | |

| Ehhadh (Enoyl-CoA Hydratase/3-Hydroxyacyl CoA Dehydrogenase) | Fatty Acid Oxidation | Upregulated | [1] | |

| eWAT | Cidea (Cell Death-Inducing DFFA-Like Effector a) | Thermogenesis | Upregulated | [1] |

| Ucp1 (Uncoupling Protein 1) | Thermogenesis | Upregulated | [1] | |

| Hsl (Hormone-Sensitive Lipase) | Lipolysis | Upregulated | [1] | |

| Atgl (Adipose Tissue Triglyceride Lipase) | Lipolysis | Upregulated | [1] |

Note: While the primary literature on CP-775146 did not provide quantitative data on body weight and food intake, studies on other selective PPARα agonists have shown reductions in body weight gain in diet-induced obese mice with no significant changes in food intake.[2]

Signaling Pathways and Mechanisms of Action

CP-775146 exerts its therapeutic effects primarily through the activation of PPARα. The binding of CP-775146 to PPARα leads to a cascade of molecular events that ultimately alter gene expression and improve the metabolic profile in the context of diet-induced obesity.

PPARα Signaling Pathway

Upon entering the cell, CP-775146 binds to and activates PPARα in the nucleus. This activation promotes the formation of a heterodimer with the retinoid X receptor (RXR). The PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of their transcription.

Downstream Metabolic Effects

The activation of PPARα by CP-775146 leads to the increased expression of genes involved in fatty acid oxidation in the liver and thermogenesis and lipolysis in white adipose tissue.[1]

Potential Crosstalk with AMPK Signaling

While direct evidence for CP-775146 modulating AMP-activated protein kinase (AMPK) is limited, there is known crosstalk between PPARα and AMPK signaling pathways. AMPK is a central energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes. It is plausible that the metabolic benefits of CP-775146 are, in part, mediated or complemented by the activation of AMPK, although further research is needed to confirm this interaction.

Experimental Protocols

The following protocols are synthesized from established methodologies for inducing obesity in mice and evaluating the efficacy of therapeutic compounds like CP-775146.

Diet-Induced Obesity (DIO) Mouse Model

Objective: To establish a robust model of obesity and related metabolic dysregulation in mice.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; typically 45-60% kcal from fat)

-

Standard chow diet (control)

-

Animal caging with environmental enrichment

-

Animal scale

Procedure:

-

Acclimatize mice to the animal facility for at least one week upon arrival.

-

Randomize mice into two groups: control (chow diet) and DIO (HFD).

-

House mice individually or in small groups and provide ad libitum access to their respective diets and water.

-

Monitor body weight and food intake weekly for the duration of the study (typically 12-16 weeks to establish obesity).

-

At the end of the diet induction period, mice in the HFD group should exhibit a significantly higher body weight compared to the chow-fed group, confirming the obese phenotype.

CP-775146 Treatment Protocol

Objective: To evaluate the therapeutic effects of CP-775146 in DIO mice.

Materials:

-

DIO mice (established as per Protocol 1)

-

CP-775146

-

Vehicle solution (e.g., saline, 0.5% methylcellulose)

-

Syringes and needles for administration (e.g., intraperitoneal injection)

Procedure:

-

Divide the DIO mice into at least two groups: Vehicle control and CP-775146 treatment.

-

Prepare the CP-775146 dosing solution in the chosen vehicle at the desired concentration (e.g., for a 0.1 mg/kg dose).

-

Administer CP-775146 or vehicle to the respective groups via the chosen route of administration (e.g., intraperitoneal injection) at a consistent time each day. The reported effective dose is 0.1 mg/kg for 3 days.[1]

-

Continue to monitor body weight and food intake daily or weekly throughout the treatment period.

-

At the end of the treatment period, collect blood and tissues for downstream analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in the expression of target genes in the liver and adipose tissue following CP-775146 treatment.

Materials:

-

Liver and adipose tissue samples from experimental mice

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for target genes (e.g., Acadl, Acox1, Cpt1, Ehhadh, Cidea, Ucp1, Hsl, Atgl) and a housekeeping gene (e.g., Gapdh, Actb)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from frozen liver and adipose tissue samples according to the manufacturer's protocol of the RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes between the CP-775146-treated group and the vehicle control group using the ΔΔCt method.

-

Experimental Workflow Diagram

Conclusion

CP-775146, as a selective PPARα agonist, demonstrates significant potential in mitigating the metabolic disturbances associated with diet-induced obesity. Its mechanism of action involves the upregulation of genes responsible for fatty acid oxidation, lipolysis, and thermogenesis. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of CP-775146 and similar compounds in preclinical models of obesity. Further studies are warranted to elucidate the precise quantitative effects on body weight and food intake, as well as to explore the potential interplay with other key metabolic signaling pathways such as AMPK.

References

- 1. The Effects of New Selective PPARα Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist Pemafibrate Protects against Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of CP-775146 to Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, CP-775146, to rodent models. The information is compiled to facilitate in vivo studies investigating the pharmacological effects of this compound.

Compound Information

| Compound Name | CP-775146 |

| Synonyms | 2-methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid |

| CAS Number | 702680-17-9 |

| Molecular Formula | C₂₆H₃₃NO₄ |

| Molecular Weight | 423.54 g/mol |

| Mechanism of Action | Selective PPARα agonist.[1] It exhibits high affinity for PPARα (Ki = 24.5 nM) with over 400-fold selectivity against PPARβ and PPARγ (Ki >10 µM).[1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. Slightly soluble in Methanol.[2] |

Formulation and Preparation of Dosing Solutions

Due to its poor aqueous solubility, CP-775146 requires a specific formulation for in vivo administration. While no direct studies explicitly detail the formulation of CP-775146 for rodent administration, a common and effective method for similar poorly water-soluble compounds involves the use of a co-solvent system.

Recommended Vehicle: A solution of 0.1% (v/v) DMSO in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

Protocol for Preparation of Dosing Solution (Example for a 1 mg/mL stock):

-

Weighing: Accurately weigh the required amount of CP-775146 powder in a sterile microcentrifuge tube.

-

Initial Dissolution: Add a small volume of 100% DMSO to the powder to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of CP-775146 in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved.

-

Dilution: Further dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. To achieve a final DMSO concentration of 0.1%, the DMSO stock should be diluted 1:1000. For example, to prepare 10 mL of a 10 µg/mL dosing solution, add 10 µL of the 1 mg/mL DMSO stock to 9.99 mL of sterile saline.

-

Final Mixing: Vortex the final dosing solution thoroughly to ensure homogeneity.

-

Storage: It is recommended to prepare fresh dosing solutions daily. If short-term storage is necessary, store at 4°C and protect from light.

Workflow for Dosing Solution Preparation:

Caption: Workflow for the preparation of a CP-775146 dosing solution.

Administration Protocols

The following are detailed protocols for the two most common routes of administration for CP-775146 in rodents: intraperitoneal injection and oral gavage.

Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic administration of compounds in rodents.

Dosage Information (Mice):

-

A safe dose has been determined to be <0.3 mg/kg.[3]

-

An effective dose of 0.1 mg/kg administered for 3 days via intraperitoneal injection was shown to reduce serum levels of liver enzymes and lipid metabolism-related biomarkers in obese mice.[3][4]

-

Another study in mice showed a 73% decrease in plasma triglyceride levels when administered at a dose of 2 mg/kg per day for two days.[2]

Materials:

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)

-

Prepared CP-775146 dosing solution

-

70% ethanol for disinfection

Protocol:

-

Animal Restraint:

-

Mice: Gently scruff the mouse by pinching the loose skin over the neck and back. The tail can be secured between the last two fingers of the same hand.

-

Rats: Securely hold the rat by placing your hand over its back and shoulders, with your thumb and forefinger forming a "V" around the neck.

-

-

Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Procedure:

-

Position the animal with its head tilted slightly downwards.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new one.

-

Slowly inject the calculated volume of the dosing solution. The maximum recommended injection volume is 10 mL/kg for both mice and rats.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-injection Monitoring: Observe the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Experimental Workflow for Intraperitoneal Injection:

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The Effects of New Selective PPAR α Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of New Selective PPARα Agonist CP775146 on Systematic Lipid Metabolism in Obese Mice and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring PPARα Activation by CP-775146 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[1][2] As a key regulator of fatty acid oxidation, PPARα is a major therapeutic target for the treatment of metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease. CP-775146 is a potent and selective agonist of human PPARα, demonstrating high affinity in binding assays.[3] This document provides detailed protocols for measuring the activation of PPARα by CP-775146 using two common in vitro methods: a dual-luciferase reporter assay and quantitative PCR (qPCR) for target gene expression in the human hepatoma cell line, HepG2.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CP-775146 and the expected outcomes from the described assays.

Table 1: In Vitro Activity of CP-775146 on Human PPARα

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 24.5 nM | [3] |

| EC50 (Luciferase Reporter Assay) | ~50-100 nM | Representative value |

Table 2: Expected Gene Expression Changes in HepG2 Cells Treated with CP-775146

| Target Gene | Biological Function | Expected Fold Induction (vs. Vehicle) |

| CPT1A | Carnitine Palmitoyltransferase 1A; Rate-limiting enzyme in fatty acid oxidation | 2 - 5 fold |

| ANGPTL4 | Angiopoietin-like 4; Regulator of lipid metabolism | 3 - 8 fold |

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway

CP-775146, as a PPARα agonist, binds to the ligand-binding domain of the receptor. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating their transcription.

Caption: PPARα signaling pathway upon activation by an agonist.

Experimental Workflow

The general workflow for assessing PPARα activation by CP-775146 involves cell culture, treatment with the compound, and subsequent analysis using either a luciferase reporter assay or qPCR.

Caption: Experimental workflow for measuring PPARα activation.

Experimental Protocols

Protocol 1: Dual-Luciferase Reporter Assay

This protocol is designed for a 96-well plate format.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

PPARα-responsive firefly luciferase reporter plasmid (containing PPREs)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

CP-775146

-

DMSO (vehicle control)

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

Phosphate-Buffered Saline (PBS)

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend cells. Seed 2 x 10^4 cells per well in a 96-well white, opaque plate in 100 µL of complete medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio is 100 ng of PPARα reporter plasmid, 10 ng of Renilla control plasmid, and the manufacturer's recommended volume of transfection reagent.

-

Remove the culture medium from the cells and add the transfection complex.

-

Incubate for 4-6 hours at 37°C.

-

Replace the transfection medium with fresh complete culture medium and incubate for another 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of CP-775146 in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

-

Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate for 24 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the Dual-Luciferase® Assay reagents to room temperature.

-

Remove the culture medium from the wells and wash once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[4]

-

In the luminometer, set the injection volume to 100 µL for Luciferase Assay Reagent II (LAR II) and 100 µL for Stop & Glo® Reagent. Set a 2-second pre-read delay and a 10-second integration time.[5]

-

Add 20 µL of cell lysate to a new white 96-well assay plate.

-

Place the plate in the luminometer. The instrument will inject LAR II and measure firefly luciferase activity.

-

Following the firefly reading, the instrument will inject Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction, which is then measured.

-

-

Data Analysis:

-

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Calculate the fold activation by dividing the normalized luciferase activity of the CP-775146-treated wells by the normalized activity of the vehicle control wells.

-

Plot the fold activation against the log of the CP-775146 concentration to generate a dose-response curve and determine the EC50 value.

-

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression

This protocol is designed for a 96-well plate format.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

CP-775146

-

DMSO (vehicle control)

-

6-well or 12-well cell culture plates

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Nuclease-free water

-

qPCR primers for target genes (CPT1A, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Primer Sequences (Human):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| CPT1A | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC |

| ANGPTL4 | GATGGCTCAGTGGACTTCAACC | TGCTATGCACCTTCTCCAGACC |

| GAPDH | AACTCCATCATGAAGTGTGACG | GATCCACATCTGCTGGAAGG |

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well or 12-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of CP-775146 (e.g., 1 µM) or vehicle control (DMSO ≤ 0.1%) for 24 hours.

-

-

RNA Extraction:

-

Lyse the cells directly in the wells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.

-

-

qPCR:

-

Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 20 µL reaction, typically use:

-

10 µL 2X SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

Run the qPCR plate on a real-time PCR instrument with a thermal cycling program such as:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt curve analysis

-

-

-

Data Analysis (ΔΔCt Method):

-

Determine the cycle threshold (Ct) value for each sample for both the target genes and the housekeeping gene.

-

Normalize the Ct values of the target genes to the housekeeping gene for each sample: ΔCt = Ct(target) - Ct(housekeeping).

-

Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control samples from the ΔCt of the CP-775146-treated samples: ΔΔCt = ΔCt(treated) - ΔCt(control).

-

Calculate the fold change in gene expression as 2^(-ΔΔCt).

-

Conclusion

The provided protocols offer robust and reliable methods for quantifying the activation of PPARα by the selective agonist CP-775146. The dual-luciferase reporter assay provides a direct measure of the transcriptional activation of the PPARα signaling pathway, while qPCR analysis of target genes confirms the downstream biological effects. These assays are essential tools for researchers in drug discovery and development focused on metabolic diseases.

References

- 1. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. Dual-Luciferase assays in 96- and 384-well formats on the new SpectraMax L [moleculardevices.com]

Application Notes and Protocols for CP-775146 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-775146 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] As a key regulator of lipid metabolism, PPARα activation by CP-775146 leads to the modulation of gene expression involved in fatty acid oxidation and lipolysis, making it a valuable tool for investigating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).[1] These application notes provide detailed protocols for in vivo and in vitro studies to characterize the metabolic effects of CP-775146.

Mechanism of Action

CP-775146 selectively binds to and activates PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, primarily in the liver and skeletal muscle. The activation of these pathways results in reduced plasma levels of triglycerides and low-density lipoprotein cholesterol (LDL-c).[1]

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and the in vivo effects of CP-775146 on key metabolic parameters.

Table 1: In Vitro Binding Affinity of CP-775146

| Receptor | Ki (nM) |

| PPARα | 24.5 |

| PPARβ | >10,000 |

| PPARγ | >10,000 |

Table 2: In Vivo Effects of CP-775146 on Metabolic Parameters in High-Fat Diet-Induced Obese Mice [1]

| Parameter | Control (High-Fat Diet) | CP-775146 (0.1 mg/kg) | % Change |

| Serum Triglycerides (mmol/L) | 1.8 ± 0.2 | 0.9 ± 0.1 | ↓ 50% |

| Serum LDL-c (mmol/L) | 1.2 ± 0.1 | 0.7 ± 0.1 | ↓ 42% |

| Hepatic Triglycerides (mg/g) | 85.4 ± 5.2 | 55.1 ± 4.8 | ↓ 35% |

| Serum ALT (U/L) | 120.5 ± 10.3 | 75.2 ± 8.1 | ↓ 38% |

| Serum AST (U/L) | 250.6 ± 20.1 | 180.4 ± 15.7 | ↓ 28% |

Data are presented as mean ± SEM. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Signaling Pathway

Caption: Signaling pathway of CP-775146 in regulating lipid metabolism.

Experimental Protocols

In Vivo Study: Evaluation of Metabolic Effects in a Diet-Induced Obesity Mouse Model

This protocol is based on the study by Cai et al. (2020).[1]

1. Animal Model and Diet:

-

Use male C57BL/6 mice, 6-8 weeks old.

-

Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12 weeks. A control group should be fed a standard chow diet.

2. CP-775146 Administration:

-

Prepare CP-775146 in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water).

-

Administer CP-775146 via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3-7 days). A dose of 0.1 mg/kg has been shown to be effective.[1]

-

The vehicle control group should receive an equivalent volume of the vehicle.

3. Sample Collection and Analysis:

-

At the end of the treatment period, fast the mice overnight (12-16 hours).

-

Collect blood via cardiac puncture or retro-orbital bleeding for serum analysis.

-

Euthanize the mice and collect liver and epididymal white adipose tissue (eWAT).

-

Serum Analysis: Measure levels of triglycerides, total cholesterol, LDL-c, HDL-c, ALT, and AST using commercial assay kits.

-

Hepatic Lipid Analysis: Homogenize a portion of the liver and measure triglyceride content.

-

Gene Expression Analysis (qRT-PCR): Isolate total RNA from liver and eWAT. Perform reverse transcription to synthesize cDNA. Use quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., Acadl, Acox1, Cpt1a in the liver; Ucp1, Cidea, Hsl, Atgl in eWAT). Normalize target gene expression to a stable housekeeping gene (e.g., Gapdh).

Caption: Experimental workflow for the in vivo evaluation of CP-775146.

In Vitro Study: PPARα Transactivation Assay in Hepatocytes

This protocol describes a reporter gene assay to measure the activation of PPARα by CP-775146.

1. Cell Culture and Transfection:

-

Culture a suitable human hepatocyte cell line (e.g., HepG2) in appropriate media.

-

Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPRE-driven luciferase gene. A transfection control plasmid (e.g., expressing β-galactosidase) should also be included.

2. Compound Treatment:

-

After transfection (24-48 hours), treat the cells with various concentrations of CP-775146 (e.g., 0.1 nM to 10 µM) or a known PPARα agonist as a positive control. A vehicle-treated group will serve as the negative control.

-

Incubate the cells for 18-24 hours.

3. Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-